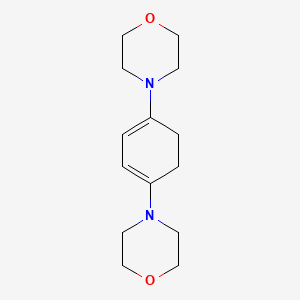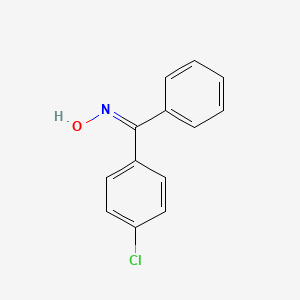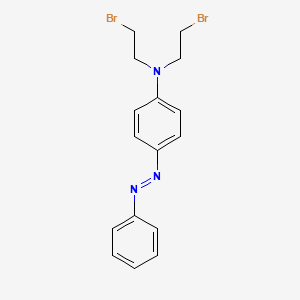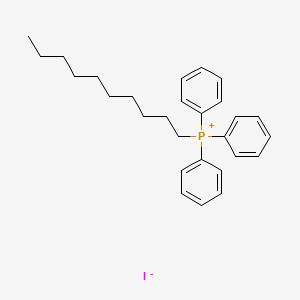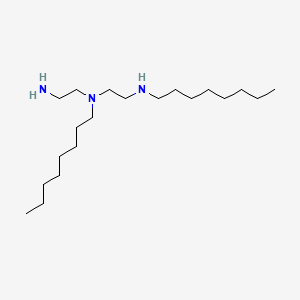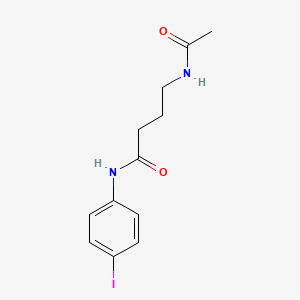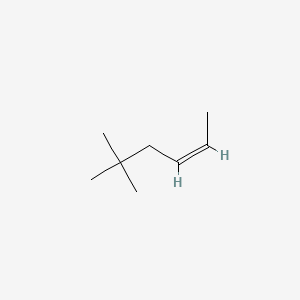
2-Hexene, 5,5-dimethyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexene, 5,5-dimethyl-, (Z)- is an organic compound with the molecular formula C8H16 and a molecular weight of 112.2126 g/mol . It is a stereoisomer of 2-Hexene, 5,5-dimethyl-, (E)-, and is also known by other names such as cis-5,5-Dimethyl-2-Hexene and (2Z)-5,5-Dimethyl-2-hexene . This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the two methyl groups on the fifth carbon atom positioned on the same side of the double bond, giving it the (Z)-configuration.
Preparation Methods
The synthesis of 2-Hexene, 5,5-dimethyl-, (Z)- can be achieved through various synthetic routes. One common method involves the selective hydrogenation of 5,5-dimethyl-1,3-hexadiene using a suitable catalyst under controlled conditions to obtain the desired (Z)-isomer . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Hexene, 5,5-dimethyl-, (Z)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, yielding the corresponding alkane.
Common reagents and conditions used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, and peracids or osmium tetroxide for oxidation . Major products formed from these reactions include epoxides, diols, and alkanes .
Scientific Research Applications
2-Hexene, 5,5-dimethyl-, (Z)- has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Medicine: Research into its potential therapeutic applications and its role in drug development is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2-Hexene, 5,5-dimethyl-, (Z)- exerts its effects depends on the specific reaction or application. In oxidation reactions, for example, the compound undergoes a concerted reaction with a four-part, circular transition state, resulting in the formation of epoxides or diols . The molecular targets and pathways involved vary depending on the specific chemical or biological context .
Comparison with Similar Compounds
2-Hexene, 5,5-dimethyl-, (Z)- can be compared with its stereoisomer, 2-Hexene, 5,5-dimethyl-, (E)-, which has the same molecular formula but a different spatial arrangement of atoms . Other similar compounds include 2-Hexene, 4,5-dimethyl-, (Z)- and 2-Hexene, 4,5-dimethyl-, (E)- . The uniqueness of 2-Hexene, 5,5-dimethyl-, (Z)- lies in its specific (Z)-configuration, which can lead to different chemical and physical properties compared to its (E)-isomer and other related compounds .
Properties
CAS No. |
39761-61-0 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(Z)-5,5-dimethylhex-2-ene |
InChI |
InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5- |
InChI Key |
NWZJLSKAFZXSQH-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C\CC(C)(C)C |
Canonical SMILES |
CC=CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



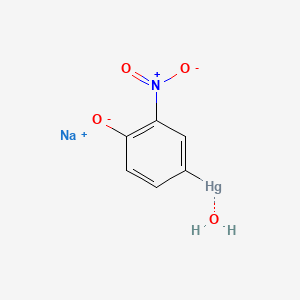
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
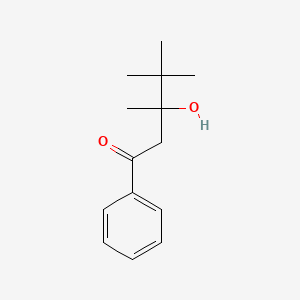
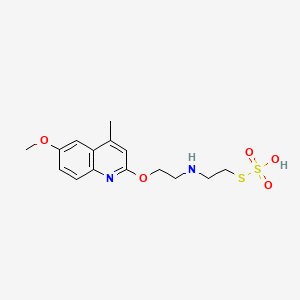
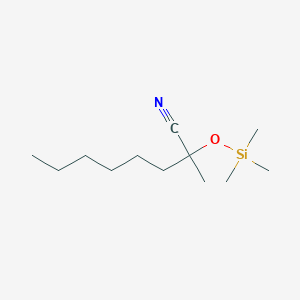
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
